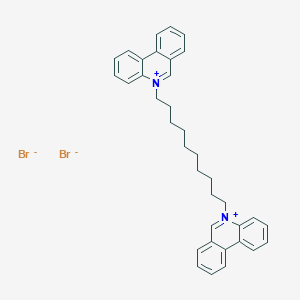
5,5'-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is a chemical compound known for its unique structure and properties It consists of two phenanthridin-5-ium units connected by a decane-1,10-diyl linker, with bromide ions as counterions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions.
Formation of Intermediate: Phenanthridine reacts with 1,10-dibromodecane to form an intermediate compound.
Quaternization: The intermediate undergoes quaternization to form the final product, 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Silver nitrate or other silver salts in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the phenanthridin-5-ium units.
Reduction: Reduced forms of the phenanthridin-5-ium units.
Substitution: Compounds with different anions replacing the bromide ions.
Wissenschaftliche Forschungsanwendungen
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA intercalator and fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide involves its interaction with molecular targets such as DNA. The phenanthridin-5-ium units can intercalate between DNA base pairs, disrupting the DNA structure and affecting cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another compound with a decane-1,10-diyl linker but different functional groups.
Phenanthridinium derivatives: Compounds with similar phenanthridin-5-ium units but different linkers or counterions.
Uniqueness
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is unique due to its specific structure, which combines the properties of phenanthridin-5-ium units with the flexibility of a decane-1,10-diyl linker. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
95191-98-3 |
|---|---|
Molekularformel |
C36H38Br2N2 |
Molekulargewicht |
658.5 g/mol |
IUPAC-Name |
5-(10-phenanthridin-5-ium-5-yldecyl)phenanthridin-5-ium;dibromide |
InChI |
InChI=1S/C36H38N2.2BrH/c1(3-5-15-25-37-27-29-17-7-9-19-31(29)33-21-11-13-23-35(33)37)2-4-6-16-26-38-28-30-18-8-10-20-32(30)34-22-12-14-24-36(34)38;;/h7-14,17-24,27-28H,1-6,15-16,25-26H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MYFCATVIIMLBQY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCC[N+]4=CC5=CC=CC=C5C6=CC=CC=C64.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


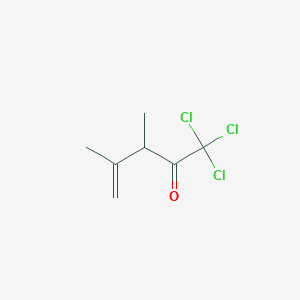



![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
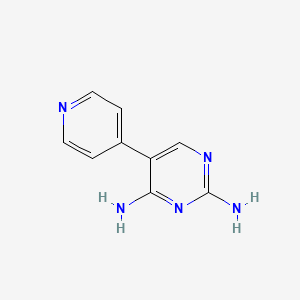
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
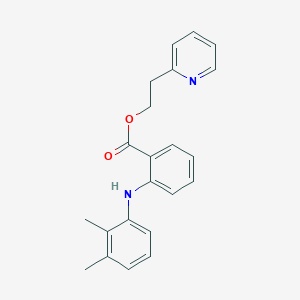
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
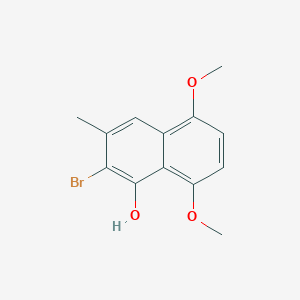
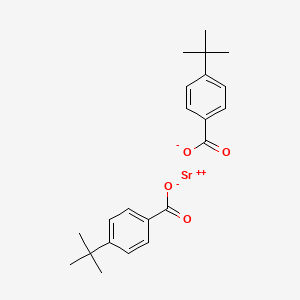
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)
